

Application Notes and Protocols: TrxR1-IN-B19 in Human Gastric Cancer Cell Lines

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects and mechanism of action of **TrxR1-IN-B19**, a curcumin derivative, in the context of human gastric cancer. The protocols outlined below are based on established methodologies for evaluating the anti-cancer properties of this compound.

Introduction

Thioredoxin Reductase 1 (TrxR1) is an enzyme frequently overexpressed in various cancers, including gastric cancer, where it plays a crucial role in maintaining redox homeostasis and promoting tumor progression.[1][2][3] **TrxR1-IN-B19** (hereafter referred to as B19) has been identified as a potent and selective inhibitor of TrxR1.[1][2] This compound induces apoptosis and cell cycle arrest in human gastric cancer cells by disrupting the cellular redox balance, leading to endoplasmic reticulum (ER) stress and mitochondrial dysfunction.[1][2] These findings highlight B19 as a promising therapeutic agent for gastric cancer treatment.[1][2]

Mechanism of Action

B19 directly targets and inhibits the enzymatic activity of TrxR1.[1][2] Molecular docking studies suggest that B19 forms a covalent bond with the Cys-498 residue in the active site of TrxR1.[1] [2] This inhibition leads to an accumulation of intracellular Reactive Oxygen Species (ROS).[1] The elevated ROS levels trigger ER stress and disrupt the mitochondrial pathway, culminating



in apoptotic cell death and cell cycle arrest in human gastric cancer cells.[1][2] The anti-cancer effects of B19 can be reversed by the use of ROS scavengers, underscoring the critical role of ROS in its mechanism of action.[1]

Data Presentation

Table 1: In Vitro Efficacy of B19 on Human Gastric

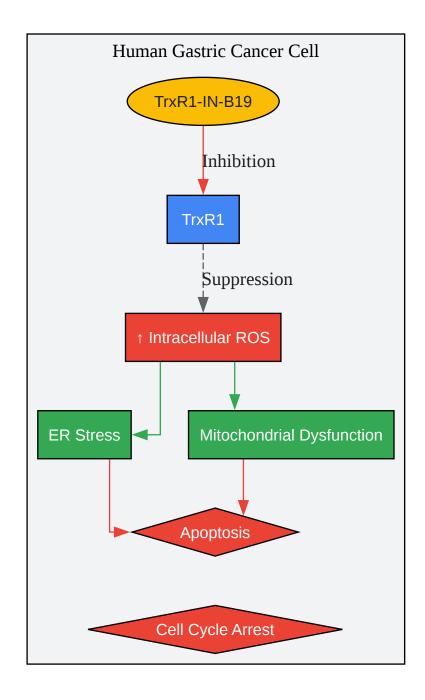
Cancer Cell Lines

Cell Line	Assay	Parameter	Result	Concentration/ Time
SGC-7901	MTT Assay	Cell Viability	Dose-dependent decrease	24 hours
BGC-823	MTT Assay	Cell Viability	Dose-dependent decrease	24 hours
SGC-7901	Flow Cytometry (DCFH-DA)	ROS Accumulation	Dose- and time- dependent increase	Up to 20 μM
BGC-823	Flow Cytometry (DCFH-DA)	ROS Accumulation	Dose- and time- dependent increase	Up to 20 μM
SGC-7901	TrxR1 Activity Assay	Enzyme Inhibition	Dose-dependent decrease	In vitro
SGC-7901	Flow Cytometry	Apoptosis	Significant increase with B19 treatment, further enhanced by TrxR1 knockdown	Not specified

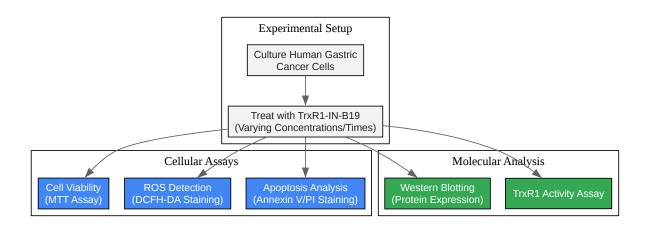
Note: Specific IC50 values and percentage of apoptosis are not detailed in the provided search results but are implied by the dose-dependent effects.

Signaling Pathway Diagram









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References

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